molecular formula C7H14BBrO2 B061999 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 166330-03-6

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B061999
M. Wt: 220.9 g/mol
InChI Key: KBGMAXNDJAGTDD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds similar to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often involves multistep reactions that may include the use of regioisomers and careful control over reaction conditions to achieve the desired product. For example, the synthesis and characterization of related boron compounds have been detailed, highlighting the importance of structural differences and reaction conditions on the final products (Wu et al., 2021).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied using methods such as X-ray diffraction, revealing the orientation of dioxaborolane rings and the bond angles of BO2 groups. These structural analyses provide insights into the reactivity and stability of these compounds (J. Sopková-de Oliveira Santos et al., 2003).

Chemical Reactions and Properties The reactivity of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs can be influenced by the structural differences noted in molecular structure analysis. These compounds participate in various chemical reactions, which can be attributed to the unique distribution of molecular orbitals, as indicated by ab initio calculations (J. Sopková-de Oliveira Santos et al., 2003).

Physical Properties Analysis The physical properties, such as melting points, solubility, and stability, of compounds similar to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are crucial for understanding their behavior in various environments and reactions. These properties are often determined experimentally and can vary significantly depending on the compound's specific structure (P. Veeraraghavan Ramachandran & P. Gagare, 2010).

Chemical Properties Analysis The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are defined by the molecular structure and electronic configuration of compounds like 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Detailed studies on similar compounds provide a basis for understanding these properties (Wu et al., 2021).

Scientific Research Applications

  • Synthesis of Boron-Containing Stilbenes :

    • Used in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These boron-containing stilbene derivatives show potential in new materials for LCD technology and as intermediates for conjugated polyene synthesis. They are also being tested for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).
  • Fluorescence Emission & Nanoparticle Synthesis :

    • Utilized in synthesizing heterodifunctional polyfluorenes, leading to nanoparticles with bright fluorescence emission, which can be tuned for longer wavelengths. These particles are relevant in biomedical imaging and as materials for light-emitting diodes (Fischer et al., 2013).
  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives :

    • Involved in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
  • Crystal Structure Studies :

    • Used to study the crystal structure of compounds like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Understanding these structures provides insights into molecular configurations and interactions critical for further chemical synthesis (Seeger & Heller, 1985).
  • Molecular Structure and Vibrational Properties Studies :

    • It's been used in the synthesis and characterization of various compounds. Studying their molecular structure, vibrational properties, and spectroscopic data provides insights into their potential applications in materials science and other fields (Wu et al., 2021).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and disposal.


Future Directions

Future directions could include potential applications of the compound, areas for further research, and possible modifications or derivatives of the compound that could be synthesized and studied.


properties

IUPAC Name

2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGMAXNDJAGTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449681
Record name 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

166330-03-6
Record name 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the mixture of triisopropyl borate (20 g, 110 mmol), dibromomethane (8.6 ml, 120 mmol), and tetrahydrofuran (150 ml), n-butyllithium (a 2.6 M n-hexane solution, 39 ml, 100 mmol) was added dropwise at −78° C. (an outer temperature) for 1.5 hour, and then the reaction mixture was stirred at the same temperature for 1.5 hours. Subsequently, the obtained mixture was stirred at room temperature for 2 hours, and then was cooled to 0° C. (an outer temperature). To the reaction mixture, methanesulfonic acid (6.5 ml, 100 mmol) was added, and then the reaction mixture was stirred at room temperature for 1 hour. The obtained mixture was cooled to 0° C. (an outer temperature), pinacol (12 g, 100 mmol) was added to the reaction mixture, and then the reaction mixture was stirred at room temperature for 1 hour. The solvents were evaporated under reduced pressure from the reaction mixture, and then the obtained residue was distilled under reduced pressure (74-76° C., 8 mmHg), thereby obtaining the entitled compound (16 g, 72 mmol, 68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
26
Citations
OC Ho - 1995 - search.proquest.com
NOTE TO USERS Page 1 NOTE TO USERS Page(s) not included in the original manuscript and are unavailable from the author or university. The manuscript was scanned as received. …
Number of citations: 2 search.proquest.com
JC Walton, AJ McCarroll, Q Chen… - Journal of the …, 2000 - ACS Publications
Radicals containing α-boronate substituents were generated by bromine abstraction from 1-bromoalkyldioxaborolanes (boronic esters), by addition to vinyl boronate, and by hydrogen …
Number of citations: 86 pubs.acs.org
RP Singh, DS Matteson - The Journal of Organic Chemistry, 2000 - ACS Publications
In the asymmetric homologation of boronic esters with a (dihalomethyl)lithium, substituents that can bind metal cations tend to interfere. Accordingly, we undertook the introduction of …
Number of citations: 40 pubs.acs.org
O Busnel, F Carreaux, B Carboni, S Pethe… - Bioorganic & medicinal …, 2005 - Elsevier
Recent studies have demonstrated that arginase plays important roles in pathologies such as asthma or erectile dysfunctions. We have synthesized new ω-borono-α-amino acids that …
Number of citations: 54 www.sciencedirect.com
A Maynard, RM Crosby, B Ellis… - Journal of Medicinal …, 2014 - ACS Publications
A boronic acid moiety was found to be a critical pharmacophore for enhanced in vitro potency against wild-type hepatitis C replicons and known clinical polymorphic and resistant HCV …
Number of citations: 53 pubs.acs.org
DS Matteson, R Soundararajan, OC Ho… - …, 1996 - ACS Publications
The use of boronic ester chemistry in the construction of synthetic intermediates containing two or three chiral centers corresponding to steric relationships in the macrolide leuconolide …
Number of citations: 51 pubs.acs.org
PA Houngbedji - 2021 - dspace.cuni.cz
CHARLES UNIVERSITY FACULTY OF PHARMACY IN HRADEC KRÁLOVÉ DEPARTMENT OF PHARMACEUTICAL CHEMISTRY AND PHARMACEUTICAL ANALYSIS DIPLOMA …
Number of citations: 0 dspace.cuni.cz
Y Dai, X Zhang, Y Liu, H Yu, W Su, J Zhou… - Journal of the …, 2022 - ACS Publications
BN/CC isosterism has been widely investigated as a strategy to expand carbon-based compounds. The introduction of BN units in organic molecules always results in novel properties. …
Number of citations: 5 pubs.acs.org
KAC Bastick - Synlett, 2023 - thieme-connect.com
We report a synthetic platform for the formation of benzylic C–X bonds. Benzylboronic acid pinacol (Bpin) esters are useful synthetic intermediates but are commercially uncommon, …
Number of citations: 4 www.thieme-connect.com
YR Kim - 2016 - era.library.ualberta.ca
The catalytic enantioselective borylative migration developed in 2009 by our laboratory is a convenient, single-step method that provides enantiomerically enriched heterocyclic …
Number of citations: 2 era.library.ualberta.ca

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